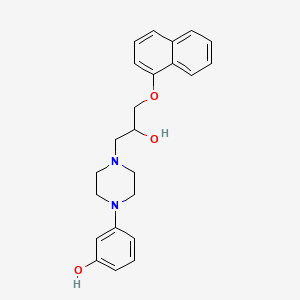
3-(4-(2-Hydroxy-3-(naphthalen-1-yloxy)propyl)piperazin-1-yl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-(2-Hydroxy-3-(naphthalen-1-yloxy)propyl)piperazin-1-yl)phenol is a complex organic compound with the molecular formula C23H26N2O3 It is characterized by the presence of a naphthalen-1-yloxy group, a piperazine ring, and a phenol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(2-Hydroxy-3-(naphthalen-1-yloxy)propyl)piperazin-1-yl)phenol typically involves multiple steps. One common method includes the reaction of 1-naphthol with epichlorohydrin to form 1-(naphthalen-1-yloxy)-2,3-epoxypropane. This intermediate is then reacted with piperazine to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis process can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-(2-Hydroxy-3-(naphthalen-1-yloxy)propyl)piperazin-1-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The naphthalen-1-yloxy group can be reduced to form dihydronaphthalenes.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Quinones and related compounds.
Reduction: Dihydronaphthalenes and related compounds.
Substitution: Various substituted phenols and naphthalenes.
Applications De Recherche Scientifique
3-(4-(2-Hydroxy-3-(naphthalen-1-yloxy)propyl)piperazin-1-yl)phenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-(4-(2-Hydroxy-3-(naphthalen-1-yloxy)propyl)piperazin-1-yl)phenol involves its interaction with specific molecular targets. For instance, it can act as a β2-adrenergic receptor antagonist, blocking the receptor and inhibiting downstream signaling pathways. This results in the modulation of physiological processes such as heart rate and bronchial dilation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Propranolol: A β-adrenergic blocker used as an antihypertensive and antianginal agent.
Naphthalen-1-yloxy derivatives: Compounds with similar structural features and potential biological activities.
Uniqueness
3-(4-(2-Hydroxy-3-(naphthalen-1-yloxy)propyl)piperazin-1-yl)phenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with β2-adrenergic receptors sets it apart from other similar compounds.
Propriétés
Formule moléculaire |
C23H26N2O3 |
|---|---|
Poids moléculaire |
378.5 g/mol |
Nom IUPAC |
3-[4-(2-hydroxy-3-naphthalen-1-yloxypropyl)piperazin-1-yl]phenol |
InChI |
InChI=1S/C23H26N2O3/c26-20-8-4-7-19(15-20)25-13-11-24(12-14-25)16-21(27)17-28-23-10-3-6-18-5-1-2-9-22(18)23/h1-10,15,21,26-27H,11-14,16-17H2 |
Clé InChI |
LLXIHMMXHLPBCW-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1CC(COC2=CC=CC3=CC=CC=C32)O)C4=CC(=CC=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


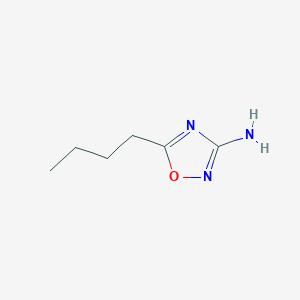

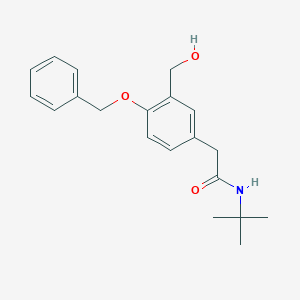


![5-(4-amino-5,8-difluorospiro[1H-quinazoline-2,4'-piperidine]-1'-carbonyl)pyridine-2-carbonitrile;dihydrochloride](/img/structure/B13105947.png)
![9Ah-pyrido[1,2-a]pyrazine](/img/structure/B13105954.png)
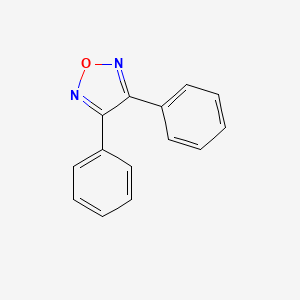
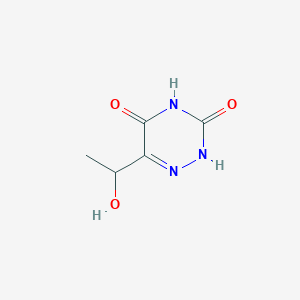
![5-Benzyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B13105972.png)
![3,3'-Dihydroxy-1H,1'H-[2,2'-biindole]-5,5'-disulfonic acid](/img/structure/B13105980.png)
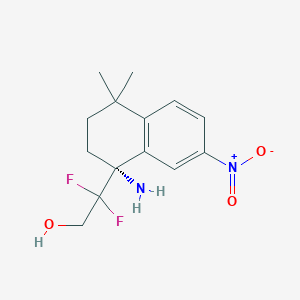
![2H-Indazole-6-carboxamide, 3-ethoxy-2-propyl-N-[2-(2-thienyl)ethyl]-](/img/structure/B13106019.png)

